Phosphine, tris-2-naphthalenyl-
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Overview
Description
Phosphine, tris-2-naphthalenyl-, also known as tris(2-naphthyl)phosphine, is a tertiary phosphine compound with the molecular formula C30H21P. It is characterized by the presence of three 2-naphthyl groups attached to a central phosphorus atom. This compound is of interest due to its unique structural and electronic properties, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, tris-2-naphthalenyl-, can be synthesized through the reaction of phosphine gas with 2-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the desired phosphine compound with a moderate yield .
Industrial Production Methods
Industrial production of phosphine, tris-2-naphthalenyl-, typically involves the use of Grignard reagents. The reaction between 2-naphthylmagnesium bromide and phosphorus trichloride in an inert atmosphere yields the desired product. This method is preferred for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphine, tris-2-naphthalenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Substitution: Reactions typically occur in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives depending on the electrophile used.
Scientific Research Applications
Phosphine, tris-2-naphthalenyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphine, tris-2-naphthalenyl-, involves its ability to act as a ligand, coordinating with metal centers through the lone pair of electrons on the phosphorus atom. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The compound can also undergo redox reactions, where it acts as a reducing agent, transferring electrons to other molecules .
Comparison with Similar Compounds
Similar Compounds
Tri(1-naphthyl)phosphine: Similar in structure but with 1-naphthyl groups instead of 2-naphthyl groups.
Triphenylphosphine: Contains phenyl groups instead of naphthyl groups.
Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.
Uniqueness
Phosphine, tris-2-naphthalenyl-, is unique due to the presence of the 2-naphthyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and the stability of its metal complexes. This makes it particularly valuable in applications requiring specific electronic properties and steric environments .
Properties
CAS No. |
69056-61-7 |
---|---|
Molecular Formula |
C30H21P |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
trinaphthalen-2-ylphosphane |
InChI |
InChI=1S/C30H21P/c1-4-10-25-19-28(16-13-22(25)7-1)31(29-17-14-23-8-2-5-11-26(23)20-29)30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
InChI Key |
VUZQGRDDIUBFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)P(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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